

Tributyltin Bromide: A Comprehensive Technical Guide for Organometallic Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin bromide (TBTB) is an organotin compound with the chemical formula $(C_4H_9)_3SnBr$. It serves as a crucial reagent in organometallic chemistry, primarily utilized in carbon-carbon bond-forming reactions and as a precursor for other organotin compounds. This technical guide provides an in-depth overview of **tributyltin bromide**, including its properties, key reactions with detailed experimental protocols, toxicity, and biocidal applications.

Properties of Tributyltin Bromide

Tributyltin bromide is a colorless to pale yellow liquid with a characteristic odor. It is soluble in many organic solvents but has low solubility in water. Key physical and chemical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C12H27BrSn	[1]
Molecular Weight	369.96 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Density	1.338 g/mL at 25 °C	[2]
Boiling Point	120-122 °C at 2 mmHg	[2]
Refractive Index	n20/D 1.507	[2]
CAS Number	1461-23-0	[2]

Spectroscopic Data

The structural elucidation of **tributyltin bromide** and its reaction products relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of **tributyltin bromide** are characterized by the signals of the three butyl groups attached to the tin atom. The chemical shifts can vary slightly depending on the solvent used.



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹H NMR	~0.9	t	-CH₃
~1.3	m	-CH ₂ -CH ₃	
~1.5	m	-Sn-CH ₂ -CH ₂ -	
~1.1	t	-Sn-CH ₂ -	
¹³ C NMR	~13.7	-СНз	
~27.3	-CH₂-CH₃		-
~28.9	-Sn-CH2-CH2-	_	
~16.4	-Sn-CH ₂ -	_	

Note: The provided chemical shifts are approximate and based on data for similar tributyltin compounds like tributyltin chloride[3][4]. The presence of bromine is expected to cause slight shifts.

FTIR Spectroscopy

The infrared spectrum of **tributyltin bromide** exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	
~2958, 2925, 2870, 2854	C-H stretching (butyl groups)	
~1464	C-H bending (CH ₂)	
~1377	C-H bending (CH₃)	
~1075	C-C skeletal vibrations	
~515	Sn-C stretching	
Below 500	Sn-Br stretching	



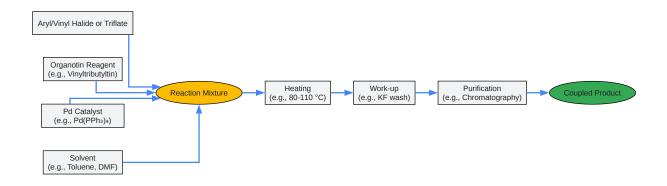
Note: The FTIR data is based on general spectral regions for organotin halides and related compounds.

Key Reactions and Experimental Protocols

Tributyltin bromide is a versatile reagent in a variety of organometallic transformations. Below are detailed protocols for some of its most important reactions.

Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate. Organotin reagents derived from **tributyltin bromide** are frequently used in this reaction.[5][6][7]



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Figure 1: General workflow for a Stille cross-coupling reaction.

This protocol describes a general procedure for the Stille coupling of an aryl bromide with vinyltributyltin.[4]

Materials:



- Aryl bromide (1.0 mmol, 1.0 equiv)
- Vinyltributyltin (1.1 mmol, 1.1 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
- Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

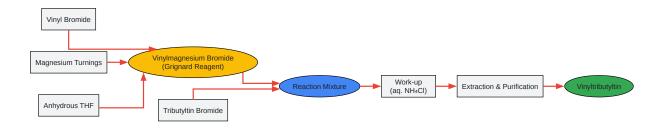
Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, vinyltributyltin, and Pd(PPh₃)₄.
- Add the anhydrous, degassed solvent via syringe.
- Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- Work-up: To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of Celite®.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Synthesis of Vinyltributyltin via Grignard Reaction

Vinyltributyltin, a common coupling partner in Stille reactions, can be synthesized from **tributyltin bromide** (or chloride) and a vinyl Grignard reagent.[8]





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Figure 2: Synthesis of vinyltributyltin from tributyltin bromide.

This protocol is adapted from the synthesis using tributyltin chloride.[5] The reactivity of **tributyltin bromide** is similar.

Materials:

- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- · Vinyl bromide
- Tributyltin bromide (1.0 equiv)
- Saturated aqueous ammonium chloride solution

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare the vinyl Grignard reagent by reacting magnesium turnings with vinyl bromide in anhydrous THF.
- Once the Grignard reagent formation is complete, cool the solution to 0 °C.



- Slowly add a solution of **tributyltin bromide** in anhydrous THF to the Grignard reagent via the addition funnel, maintaining the temperature between -78 °C and 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain vinyltributyltin as a colorless liquid.

Reduction to Tributyltin Hydride

Tributyltin bromide can be reduced to the highly useful radical initiator, tributyltin hydride, using reducing agents like lithium aluminum hydride (LiAlH₄).[9]

This protocol is adapted from the reduction of tributyltin chloride.[9]

Materials:

- Tributyltin bromide (1.0 equiv)
- Lithium aluminum hydride (LiAlH4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
- Cool the suspension to 0 °C in an ice bath.



- Slowly add a solution of tributyltin bromide in anhydrous diethyl ether to the LiAlH₄ suspension.
- After the addition is complete, allow the mixture to warm to room temperature and stir for a few hours.
- Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash it with diethyl ether.
- Dry the combined organic filtrates over anhydrous sodium sulfate.
- · Remove the solvent under reduced pressure.
- Purify the resulting tributyltin hydride by vacuum distillation.

Toxicity and Biocidal Activity

Tributyltin compounds, including **tributyltin bromide**, are known for their high toxicity to a wide range of organisms. This property has led to their use as biocides, but also raises significant environmental and health concerns.

Toxicity Data

The acute toxicity of tributyltin compounds is typically reported as the median lethal dose (LD₅₀).



Compound	Organism	Route	LD50
Tributyltin Oxide	Rat	Oral	148 mg/kg
Tributyltin Oxide	Mouse	Oral	55-87 mg/kg
Tributyltin Chloride	Rat	Oral	6.3-50 mg/kg (behavioral effects) [10]
Tributyltin Bromide (as part of a mixture)	Mouse	Inhalation	Lethal at 1.1 ppm (TBTB) over 2 days, 8 hours/day[2]

Biocidal Activity

Tributyltin compounds exhibit broad-spectrum biocidal activity against bacteria, fungi, and algae. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Organism	Compound	MIC (μg/mL)
Staphylococcus aureus	Tributyltin derivatives	1.46 x 10 ⁻⁵ Molar
Escherichia coli	Tributyltin derivatives	1.46 x 10 ⁻⁵ Molar
Aspergillus niger	Tributyltin derivatives	1.46 x 10 ⁻⁵ Molar
Candida albicans	Tributyltin derivatives	1.46 x 10 ⁻⁵ Molar

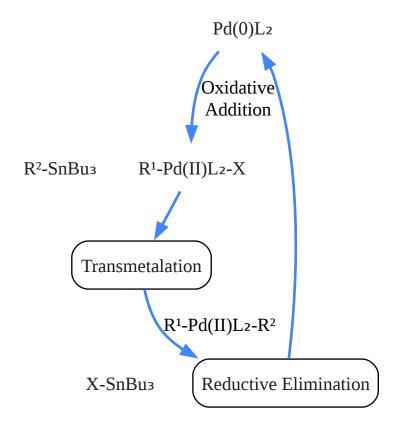
Note: The MIC values are for tributyltin derivatives of salicylic acid and indicate high potency.[9] The MIC for **tributyltin bromide** itself may vary.

Signaling Pathways and Logical Relationships Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]







 R^1-R^2

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Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

TributyItin bromide is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[1] Prolonged or repeated exposure can cause damage to organs. It is also very toxic to aquatic life with long-lasting effects.



Handling Precautions:

- · Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

Tributyltin bromide is a valuable reagent in organometallic chemistry, offering a pathway to a wide range of organic compounds through reactions like the Stille coupling. Its utility is, however, tempered by its significant toxicity. Researchers and professionals in drug development must handle this compound with care, adhering to strict safety protocols, while leveraging its synthetic potential. The detailed protocols and data presented in this guide are intended to support the safe and effective use of **tributyltin bromide** in a laboratory setting.

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